n-Hexadecylpyridinium-d5 Bromide
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Overview
Description
n-Hexadecylpyridinium-d5 Bromide is a stable isotope-labeled compound, where the hydrogen atoms in the molecule are replaced by deuterium (D5). It is a hexadecyl-substituted piperidine compound containing a bromide ion. This compound is primarily used as a reference standard in pharmaceutical testing and research .
Preparation Methods
The preparation of n-Hexadecylpyridinium-d5 Bromide typically involves a synthetic reaction. The process begins with the reaction of N-hexadecylpiperidine with deuterated hydrogen. This is followed by a bromination reaction using bromomethane to produce the final compound . The reaction conditions usually require controlled temperatures and specific solvents to ensure the purity and yield of the product.
Chemical Reactions Analysis
n-Hexadecylpyridinium-d5 Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which can be utilized in different analytical applications.
Scientific Research Applications
n-Hexadecylpyridinium-d5 Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled standard for tracing and studying chemical reactions and metabolic processes.
Biology: The compound can be used in studies involving cell membranes and interactions due to its surfactant properties.
Medicine: It is employed in pharmaceutical research for the development and testing of new drugs.
Mechanism of Action
The mechanism of action of n-Hexadecylpyridinium-d5 Bromide involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt microbial cell membranes, leading to cell lysis. This property makes it useful as an antiseptic and disinfectant. The compound’s ability to form complexes with metal ions also plays a role in its inhibitory effects on corrosion .
Comparison with Similar Compounds
n-Hexadecylpyridinium-d5 Bromide can be compared with other similar compounds such as:
Cetylpyridinium Bromide: Similar in structure but not deuterated. Used widely in mouthwashes and antiseptics.
Hexadecyltrimethylammonium Bromide: Another cationic surfactant with similar applications in corrosion inhibition and as a phase transfer catalyst.
Dodecyltrimethylammonium Bromide: A shorter chain analog with similar surfactant properties.
This compound stands out due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis.
Properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-KQSXXJGDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CCCCCCCCCCCCCCCC)[2H])[2H].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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